Product packaging for Sodium bisulfite(Cat. No.:CAS No. 7631-90-5)

Sodium bisulfite

Cat. No.: B147834
CAS No.: 7631-90-5
M. Wt: 104.06 g/mol
InChI Key: DWAQJAXMDSEUJJ-UHFFFAOYSA-M
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Description

Sodium Bisulfite (CAS 7631-90-5), also known as sodium hydrogen sulfite, is a high-purity white to off-white crystalline powder with the chemical formula NaHSO₃ . It is characterized by its high solubility in water, forming mildly acidic solutions, and serves as a versatile and mild reducing agent in various research and development contexts . In organic synthesis, it is valued for its ability to selectively reduce specific functional groups, quench oxidizing agents, and participate in redox titrations, making it a fundamental tool for constructing complex organic molecules . Its robust antioxidant properties are leveraged to preserve oxidation-sensitive reagents and samples, thereby maintaining compound integrity and ensuring the reliability of experimental data . In the field of genetics and epigenetics, this compound is indispensable for analyzing DNA methylation patterns . The compound facilitates the deamination of cytosine to uracil, while 5-methylcytosine remains unconverted, allowing researchers to precisely map methylation sites across the genome using techniques like bisulfite sequencing and microarrays . Beyond the lab, its mechanistic principles are applied in industries as a bleaching agent for textiles, an antichlor to remove excess chlorine, a preservative in food (E222), and a component in certain pharmaceutical formulations . This product is guaranteed 99% purity and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NaHSO3<br>HNaO3S B147834 Sodium bisulfite CAS No. 7631-90-5

Properties

IUPAC Name

sodium;hydrogen sulfite
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InChI

InChI=1S/Na.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+1;/p-1
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InChI Key

DWAQJAXMDSEUJJ-UHFFFAOYSA-M
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Canonical SMILES

OS(=O)[O-].[Na+]
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Molecular Formula

NaHSO3, HNaO3S
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DSSTOX Substance ID

DTXSID8034902
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Molecular Weight

104.06 g/mol
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Physical Description

Sodium bisulfite appears as white crystals or crystalline powder. Slight sulfurous odor. Specific gravity 1.48. Strong irritant to skin and tissue., Dry Powder; Liquid, A clear, colourless to yellow solution, White crystals or powder with a slight odor of sulfur dioxide; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., White crystals or powder with a slight odor of sulfur dioxide.
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Boiling Point

Decomposes (NIOSH, 2023), 104 °C, decomposes, Decomposes
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Solubility

29 % (NIOSH, 2023), Sol in 3.5 parts cold water, in 2 parts boiling water, in about 70 parts alcohol., 29%
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Density

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48, Relative density (water = 1): 1.34
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Vapor Pressure

Vapor pressure, kPa at 20 °C: 2.4
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Color/Form

White crystal or crystalline powder, GRANULAR POWDER

CAS No.

7631-90-5
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Melting Point

Decomposes (NIOSH, 2023), Decomposes, decomposes
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Synthetic Methodologies and Reaction Mechanisms Involving Sodium Bisulfite

Reactions with Aldehydes and Ketones: Bisulfite Adduct Formation

Sodium bisulfite reacts readily with aldehydes and certain unhindered ketones to form α-hydroxysulfonic acids, commonly known as bisulfite adducts. wikipedia.org This reversible reaction is fundamental for the separation and purification of carbonyl compounds from reaction mixtures. rochester.edu The resulting adducts are typically water-soluble salts, allowing for their separation from non-polar organic compounds through extraction. rochester.edu The aldehyde or ketone can be regenerated by treating the adduct with either a dilute acid or base, which shifts the equilibrium back towards the starting materials. rochester.eduquora.com

Kinetics and Thermodynamics of Bisulfite-Aldehyde Adduct Formation

The formation of bisulfite adducts is an equilibrium process, and its kinetics and thermodynamics have been studied for various aldehydes. The stability of the adduct is influenced by the structure of the carbonyl compound; for instance, steric hindrance can lead to a less stable adduct. researchgate.net

Studies on the reaction of bisulfite with benzaldehyde (B42025) in the pH range of 0 to 4.4 have provided insight into the reaction rates. researchgate.netosti.gov The process involves the nucleophilic attack of bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) on the carbonyl carbon. researchgate.net Research has shown that stability constants (K₁) for the reaction of acetaldehyde (B116499) and hydroxyacetaldehyde with this compound are significant, indicating a favorable formation of the adduct. arizona.edu

Below is a table summarizing the stability constants for the formation of adducts between this compound and selected aldehydes.

AldehydeStability Constant (K₁) M⁻¹Conditions
Acetaldehyde(6.90 ± 0.54) x 10⁵µ = 0.2 M; 25 °C
Hydroxyacetaldehyde(2.0 ± 0.5) x 10⁶µ = 0.2 M; 25 °C

This table presents stability constants (K₁) for the formation of α-hydroxyalkanesulfonates from the reaction of aldehydes with this compound, corrected for aldehyde hydration. arizona.edu

Mechanism of Adduct Reduction

The bisulfite adducts of aldehydes or methyl ketones can be directly reduced to their corresponding alcohols. google.com This method is particularly useful for preparing alcohols that are otherwise difficult to purify. The adduct, after formation and optional purification by extraction, can be treated with a reducing agent, such as a borohydride (B1222165), in an aqueous or alcoholic solvent. google.com

The general mechanism involves the reduction of the transiently reformed carbonyl group that exists in equilibrium with the adduct. For instance, sodium borohydride can reduce the aldehyde group as it is released from the bisulfite adduct, driving the equilibrium towards the formation of the alcohol. cdnsciencepub.com This process provides a convenient, one-pot method to convert aldehydes to alcohols with high yield and purity. google.com An example includes the reduction of the 2-fluoro-4-bromobenzaldehyde this compound adduct with potassium borohydride to yield 2-fluoro-4-bromobenzyl alcohol with a 95% yield. google.com

Redox Chemistry: this compound as a Reducing Agent

This compound is recognized as a mild reducing agent in organic synthesis. wikipedia.org It is effective for quenching reactions and removing excess oxidizing agents during the work-up procedure.

Decomposition of Oxidizing Agents (e.g., Halogens, Transition Metals)

A common application of this compound is the decomposition of various oxidizing agents. It can effectively remove traces or excess amounts of halogens (chlorine, bromine, iodine), hypochlorite (B82951) salts, chromium trioxide, and potassium permanganate. wikipedia.org This property is also valuable in industrial processes, such as in water treatment to reduce residual chlorine. wikipedia.org Its reducing capabilities are also exploited to reduce metal ions like chromium(VI) to chromium(III). wikipedia.org

Reduction of Nitroarenes to N-arylsulfonamides

This compound serves as a key reductant in the synthesis of N-arylsulfonamides from readily available nitroarenes. organic-chemistry.org In a process catalyzed by iron(II) chloride (FeCl₂), nitroarenes react with sodium arylsulfinates in the presence of this compound under mild conditions. organic-chemistry.org This method is notable for its broad functional group tolerance. organic-chemistry.org

Mechanistic studies suggest that the formation of the N-S bond occurs through the direct coupling of the nitroarene with the sodium arylsulfinate. organic-chemistry.orgacs.org This is followed by the reduction of the nitro group. organic-chemistry.orgacs.org The reaction is proposed to proceed through an N-aryl-N-arenesulfonylhydroxylamine intermediate, which is then reduced by this compound to the final N-arylsulfonamide product. organic-chemistry.orgacs.orgacs.org

Copper-Catalyzed Homocoupling Reactions

This compound is also employed in copper-catalyzed reactions. A notable example is the facile and efficient copper-catalyzed homocoupling of ketoximes to afford azines. thieme-connect.com This reaction proceeds via N–O bond cleavage in the presence of this compound and demonstrates good tolerance for various functional groups, resulting in high yields of the azine products. thieme-connect.com

Catalytic Applications in Organic Synthesis

This compound has emerged as an effective catalyst in several organic synthesis protocols, offering advantages such as high efficiency, low catalyst loading, and environmentally benign conditions.

An efficient method for the synthesis of unsymmetrical ethers involves the direct intermolecular dehydration of alcohols, a reaction that can be effectively catalyzed by this compound under solvent-free conditions. researchgate.net This procedure is particularly effective for the reaction of primary, secondary, and tertiary benzylic alcohols with various aliphatic alcohols. researchgate.net

A key advantage of this methodology is the high selectivity for the formation of unsymmetrical ethers, with no symmetrical ether byproducts being generated. researchgate.net The reaction proceeds with high yields, often up to 95%, and requires only a small amount of the catalyst, typically between 0.3 mol% and 0.6 mol%. researchgate.netresearchgate.net The proposed mechanism for this etherification suggests the involvement of a carbocation intermediate. researchgate.net This is supported by the observation that the etherification of a chiral secondary benzyl (B1604629) alcohol with butanol results in the formation of racemic ethers. researchgate.net

The reaction conditions are straightforward, involving the heating of a mixture of the benzylic alcohol, the aliphatic alcohol, and a catalytic amount of this compound without any solvent. This approach aligns with the principles of green chemistry by avoiding the use of potentially hazardous organic solvents.

Table 1: this compound Catalyzed Solvent-Free Etherification of Various Alcohols

Entry Benzylic Alcohol Aliphatic Alcohol Catalyst Loading (mol%) Yield (%) Reference
1 Benzyl alcohol n-Butanol 0.3 95 researchgate.net
2 4-Methylbenzyl alcohol n-Butanol 0.3 94 researchgate.net
3 4-Methoxybenzyl alcohol n-Butanol 0.3 92 researchgate.net
4 1-Phenylethanol n-Butanol 0.6 90 researchgate.net
5 Diphenylmethanol n-Butanol 0.6 88 researchgate.net

Electrochemical Reactions

The application of electrochemistry in organic synthesis provides a sustainable and powerful tool for the formation of new chemical bonds. This compound has been successfully employed as a key reagent in novel electrochemical transformations.

A notable electrochemical application of this compound is the three-component C–H functionalization of indoles with alcohols to produce valuable indole-containing sulfonate esters. acs.orgnih.gov This method is praised for its sustainability and convenience, offering moderate to good yields of the desired products. acs.orgnih.gov

The reaction is conducted in an undivided electrochemical cell, which simplifies the experimental setup. acs.org Significantly, this protocol operates without the need for metal catalysts or chemical oxidants, which are often required in traditional cross-coupling reactions. acs.orgnih.gov This electrochemical approach demonstrates a broad substrate scope, tolerating a variety of functional groups on both the indole (B1671886) and alcohol starting materials. acs.org The reaction conditions typically involve passing a constant current through a solution of the indole, this compound, and the alcohol.

Table 2: Electrochemical C–H Functionalization of Indoles with this compound and Alcohols

Entry Indole Derivative Alcohol Current (mA) Yield (%) Reference
1 Indole Methanol 5 81 acs.org
2 2-Methylindole Methanol 5 75 acs.org
3 5-Bromoindole Methanol 5 78 acs.org
4 Indole Ethanol 5 72 acs.org
5 Indole Isopropanol 5 65 acs.org

Preliminary mechanistic studies of the electrochemical three-component C–H functionalization of indoles suggest the involvement of a radical-radical pathway. acs.orgnih.gov A proposed mechanism postulates that the reaction is initiated by the anodic oxidation of both the indole and this compound. acs.org

The indole is oxidized at the anode to form an indole radical cation. acs.org Concurrently, this compound reacts with the alcohol at the anode to generate a key alkoxysulfonyl radical. acs.org The subsequent coupling of the indole radical cation and the alkoxysulfonyl radical leads to the formation of a cationic intermediate. acs.org This intermediate then undergoes aromatization to yield the final indole-containing sulfonate ester product. acs.org This radical-radical coupling mechanism provides a plausible explanation for the observed C-H functionalization and the formation of the C-S bond under electrochemical conditions.

Biological and Biomedical Research Applications of Sodium Bisulfite

Genotoxicity and Mutagenicity Studies

Sodium bisulfite has been the subject of numerous studies to elucidate its potential to damage genetic material. These investigations are crucial for understanding the compound's biological effects at the cellular and molecular levels.

In vitro studies using cultured human lymphocytes have been instrumental in assessing the genotoxic effects of this compound. These studies have demonstrated that this compound can induce various forms of cytogenetic damage.

Research has shown that this compound can cause a dose-dependent increase in chromosomal aberrations (CA), sister chromatid exchanges (SCE), and micronuclei (MN) in human blood lymphocytes. nih.gov At lower concentrations, the primary type of damage observed is chromatid-type aberrations, while at higher concentrations, both chromatid- and chromosome-type aberrations are induced. nih.gov The induction of SCE and MN also occurs in a dose-dependent manner. nih.govnih.gov This indicates that sulfur dioxide, for which this compound is a precursor, is a clastogenic and genotoxic agent. nih.govnih.gov

Effects of this compound on Human Lymphocytes In Vitro
Genetic EndpointObservationDose RelationshipReference
Chromosomal Aberrations (CA)Induces chromatid-type and chromosome-type aberrations.Dose-dependent increase. nih.gov
Sister Chromatid Exchanges (SCE)Causes an increase in SCE.Dose-dependent increase. nih.govnih.gov
Micronuclei (MN)Induces the formation of micronuclei.Dose-dependent increase. nih.govnih.gov

In addition to direct chromosomal damage, this compound has been observed to affect cell division. Studies have reported that it can lead to a decrease in the mitotic index (MI) in human lymphocytes. nih.govnih.gov The reduction in the MI is also dose-dependent. nih.gov This suggests that this compound can induce mitotic delays, affecting the normal progression of the cell cycle. nih.gov

Impact of this compound on Mitosis in Human Lymphocytes
ParameterEffectDose RelationshipReference
Mitotic Index (MI)Reduction in the mitotic index.Dose-dependent decrease. nih.govnih.gov
Cell DivisionInduces mitotic delays.Not specified. nih.gov

The mutagenic properties of this compound have been investigated using bacterial models, such as various strains of Salmonella typhimurium. These studies have revealed that this compound can act as a weak mutagen, inducing base-pair substitution mutations. nih.gov The mutagenic response is influenced by the genetic background of the bacterial strain, with repair-proficient strains sometimes showing a greater response, suggesting that normal DNA repair processes may play a role in the mutagenic activity of this compound. nih.gov

The mutagenic activity of this compound in Salmonella is not constant and is significantly influenced by environmental conditions such as pH and temperature. nih.gov An inverse correlation has been observed between the autoxidation of bisulfite and its mutagenicity; conditions that decrease autoxidation lead to a longer half-life of the parent compound, increasing its availability for cellular uptake and resulting in higher mutagenesis. nih.gov For instance, this compound demonstrates weak mutagenicity at acidic pH levels of 5 and 6. nih.gov

The mechanism of this compound's mutagenicity is linked to the generation of free radicals during its autoxidation. nih.gov This process is known to produce both sulfur-centered (SO3•−) and oxygen-centered free radicals. nih.gov Research suggests that the sulfur-centered radical, SO3•−, plays a significant role in bisulfite mutagenesis. nih.gov This hypothesis is supported by the finding that the radical spin-trapping agent, DMPO, can inhibit mutagenesis. nih.gov Conversely, the lack of mutagenicity from compounds that generate oxygen-centered radicals like SO4•− and SO5•− suggests these are not the primary drivers of bisulfite's mutagenic effects. nih.gov It has been proposed that the deamination of cytosine, a key mutagenic event, may result from oxidative damage by these radicals rather than direct adduct formation. nih.gov

Mutagenic Effects in Bacterial Strains (e.g., Salmonella typhimurium)

Inhibition of Mutagenesis by Spin-Trapping Agents

The mutagenic properties of this compound are linked to the generation of free radicals during its autoxidation. Research has shown that the mutagenicity of bisulfite is inversely correlated with its rate of autoxidation; conditions that slow down this process lead to increased mutagenesis. The autoxidation of bisulfite is known to produce both sulfur- and oxygen-centered free radicals.

To identify the specific radical species responsible for its mutagenic effects, studies have employed spin-trapping agents. The inhibition of bisulfite-induced mutagenesis by the radical spin-trapping agent 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) provides evidence for the critical role of a sulfur-centered radical, specifically the sulfite (B76179) radical anion (SO3•−), in this process. Conversely, the lack of mutagenicity from compounds that generate oxygen-centered radicals, such as ammonium (B1175870) persulfate (SO4•−) and peroxymonosulfate (B1194676) (SO5•−), further suggests that these species are not the primary drivers of bisulfite's mutagenic activity. This targeted inhibition by spin-trapping agents helps to elucidate the specific molecular mechanisms underlying the genotoxicity of this compound.

Effects on Mammalian Cells (e.g., CHO-AS52 cells, human fetal foreskin fibroblasts)

This compound has been shown to exert significant effects on various mammalian cell lines, including Chinese Hamster Ovary (CHO-AS52) cells and human fetal foreskin fibroblasts (HFFF2). In CHO-AS52 cells, which are used in mutagenicity tests, this compound is considered a weak gene mutagen. nih.gov At high concentrations that also induce cytotoxicity, it can cause a four-fold increase in the frequency of mutations at the xanthine-guanine phosphoribosyl transferase (gpt) locus. nih.gov The percentage of total deletion mutations of the gpt gene in these cells increases with higher concentrations of bisulfite. nih.gov

In human fetal foreskin fibroblasts (HFFF2), a normal human cell line, exposure to sodium metabisulfite (B1197395) (a related sulfite compound) has been demonstrated to significantly decrease cell viability in a dose-dependent manner. nih.gov This cytotoxic effect is primarily mediated through the induction of programmed cell death, or apoptosis. nih.gov

Induction of Apoptosis and Oxidative Stress

The cytotoxic effects of sulfites on mammalian cells are closely linked to the induction of apoptosis and oxidative stress. In human fetal foreskin fibroblasts (HFFF2), exposure to sodium metabisulfite leads to an increase in intracellular reactive oxygen species (ROS), a key indicator of oxidative stress. nih.gov This elevation in ROS contributes to cellular damage and triggers the apoptotic cascade. nih.govnih.gov Studies on other cell types have also demonstrated that high doses of sulfite administration can increase lipid peroxidation, a marker of oxidative damage, which correlates with an elevated number of apoptotic cells. nih.gov This suggests a common mechanism whereby sulfite-induced oxidative stress is a primary trigger for the initiation of apoptosis in mammalian cells.

Upregulation of Pro-apoptotic Genes (Bax, Caspase 8, Caspase 9) and Downregulation of Anti-apoptotic Genes (Bcl-2)

The induction of apoptosis in human fetal foreskin fibroblasts (HFFF2) by sodium metabisulfite is controlled by specific changes in the expression of key regulatory genes. nih.gov Research has shown that treatment with this compound leads to the significant upregulation of several pro-apoptotic genes. nih.gov These include:

Bax: A member of the Bcl-2 family that promotes apoptosis.

Caspase 8: An initiator caspase involved in the extrinsic apoptotic pathway.

Caspase 9: An initiator caspase in the intrinsic apoptotic pathway.

Concurrently, a significant downregulation of the anti-apoptotic gene Bcl-2 is observed. nih.gov The altered ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is a critical factor in committing a cell to apoptosis. This shift in gene expression culminates in the activation of executioner caspases, such as caspase 3, which carry out the dismantling of the cell. nih.gov

Table 1: Gene Expression Changes in HFFF2 Cells Treated with Sodium Metabisulfite

Gene Function Effect of Treatment
Bax Pro-apoptotic Upregulation
Caspase 8 Pro-apoptotic Upregulation
Caspase 9 Pro-apoptotic Upregulation
Bcl-2 Anti-apoptotic Downregulation

Neurobiological Investigations

This compound has also been a subject of interest in neurobiology, primarily due to its historical use as a preservative in local anesthetic solutions and subsequent concerns about its potential neurotoxicity.

Effects on Axonal Transport in Cultured Neurons

Axonal transport is a vital process for neuronal function and survival, responsible for moving organelles, proteins, and other essential materials between the cell body and the axon terminal. Studies using cultured mouse dorsal root ganglion (DRG) neurons have demonstrated that this compound can impair this crucial process. nih.govbmj.com The effect is dose-dependent; concentrations of 1 mM and higher can cause cell membrane damage and a complete halt of axonal transport. nih.govbmj.com Lower concentrations, such as 0.1 mM, can still significantly reduce axonal transport to 40-60% of control levels while leaving the cell membrane intact. nih.govbmj.com This inhibition affects both anterograde and retrograde transport of organelles within the neurites. nih.govbmj.com

Interactions with Local Anesthetics and Potential Neurotoxicity Modulation

The interaction between this compound and local anesthetics has been a key area of investigation. It was once suspected of being the primary neurotoxic agent when neurologic deficits were observed after the injection of certain local anesthetic formulations. nih.govnih.gov

Research on cultured DRG neurons has shown that this compound can potentiate the inhibitory effects of local anesthetics on axonal transport. nih.govbmj.com For instance, while 1 mM procaine (B135) alone has minimal effect on axonal transport, its combination with 0.1 mM this compound results in the complete cessation of this process. nih.govbmj.com A similar synergistic effect is observed with chloroprocaine (B85988). nih.govbmj.com

However, the role of bisulfite in clinical neurotoxicity is complex. Some studies suggest that the neurological issues associated with unintentional intrathecal injections of chloroprocaine were likely due to a direct effect of the anesthetic itself, not the this compound preservative. nih.gov In fact, some data indicate that bisulfite might even reduce the neurotoxic damage induced by intrathecal local anesthetics, challenging its reputation as the sole causative agent of neurotoxicity in these contexts. nih.gov

Table 2: Compounds Mentioned in the Article

Compound Name
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
Ammonium persulfate
Bax
Bcl-2
Caspase 3
Caspase 8
Caspase 9
Chloroprocaine
Peroxymonosulfate
Procaine
This compound

Cardiovascular System Research

This compound, a known sulfur dioxide (SO₂) donor, has been investigated for its effects on the cardiovascular system, particularly its role in vascular contractility. nih.gov Research has focused on its ability to relax vascular tissues, exploring the underlying cellular and molecular mechanisms. nih.gov

Studies on isolated rat thoracic aortic rings have demonstrated that this compound induces vasorelaxation in a concentration-dependent manner. nih.gov When these vascular tissues are precontracted, the application of this compound at concentrations ranging from 100 to 4000 μM leads to a progressive relaxation of the tissue. nih.gov This effect is in contrast to sodium sulfite, which at lower concentrations (500 and 1000 μM) causes vasoconstriction, only inducing relaxation at higher concentrations (2000 to 4000 μM). nih.gov This suggests that the bisulfite ion (HSO₃⁻) itself may be a significant vasoactive factor. nih.gov A mixture of SO₂ derivatives, primarily this compound and sodium sulfite, has also been shown to relax isolated aortas precontracted by norepinephrine (B1679862) or potassium chloride in a dose-dependent fashion. nih.gov

Table 1: Concentration-Dependent Vasorelaxant Effect of this compound

Concentration Range (μM) Observed Effect on Isolated Rat Thoracic Aortic Rings Source

The mechanism by which this compound induces vasorelaxation is dependent on its concentration. nih.gov At lower concentrations (≤500 μM), the vasorelaxant effect is endothelium-dependent, meaning it relies on the presence of the intact inner lining of the blood vessel. nih.gov However, at higher concentrations (≥1000 μM), the relaxation becomes endothelium-independent, indicating a direct effect on the vascular smooth muscle cells. nih.govnih.gov This dual mechanism suggests that this compound interacts with different cellular pathways at varying concentrations to regulate vascular tone. nih.gov

Table 2: Mechanism of this compound-Induced Vasorelaxation by Concentration

Concentration Range Mechanism Dependence on Endothelium Source
≤500 μM Endothelium-Dependent Yes nih.gov

The signaling pathways involved in this compound-induced vasorelaxation are also concentration-specific. nih.gov

At lower, endothelium-dependent concentrations (≤500 μM), the relaxation is partially mediated by the cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.gov The activation of this pathway is linked to the opening of big-conductance Ca²⁺-activated K⁺ (BKCa) channels. nih.gov Research indicates that other pathways, such as those involving prostaglandin, protein kinase C (PKC), and cyclic adenosine (B11128) monophosphate (cAMP), are not involved in this low-concentration effect. nih.gov

At higher, endothelium-independent concentrations (≥1000 μM), the mechanism shifts. The vasorelaxation is partially inhibited by tetraethylammonium (B1195904) (TEA) and glibenclamide. nih.gov This suggests the involvement of ATP-sensitive K⁺ (KATP) channels and L-type calcium channels in the relaxation process. nih.gov The vasorelaxation at these higher concentrations may be related to the inhibition of calcium entry through both potential-dependent and receptor-operating calcium channels, as well as the inhibition of intracellular calcium release. nih.gov

Impact on Plant Physiology and Photosynthesis

This compound has a dual effect on plant physiology, acting as both a nutrient source at low concentrations and a stressor at higher concentrations. mdpi.comsinica.edu.tw

Bisulfite can serve as a source of sulfur for plant nutrition. mdpi.commdpi.com Studies have shown that sulfate (B86663) formed from the oxidation of this compound can be utilized by plants, supporting growth. sinica.edu.twresearchgate.net For instance, the alga Botryococcus braunii, which ceases growth in a sulfur-free medium, grows well when treated with bisulfite at concentrations of 0.1 or 0.8 mmol·L⁻¹. mdpi.commdpi.com Similarly, in rice seedlings, a 1 mM this compound concentration in the culture medium did not produce adverse effects, implying that the sulfate from its conversion was likely used as a sulfur nutrient supplement. sinica.edu.tw

The effect of this compound on photosynthesis is highly dependent on its concentration. mdpi.comresearchgate.net Low concentrations can enhance photosynthetic activity, while high concentrations are inhibitory. mdpi.comsinica.edu.tw

In a study on Orychophragmus violaceus, a 5 mmol·L⁻¹ treatment of this compound was found to be conducive to the net photosynthetic rate (PN) and chlorophyll (B73375) content. mdpi.comresearchgate.net However, a higher concentration of 10 mmol·L⁻¹ led to significant decreases in both PN and chlorophyll content. mdpi.comresearchgate.net Similarly, treating rice seedlings with 2 mM this compound resulted in a 76.2% reduction in chlorophyll. sinica.edu.tw In Iris pseudacorus, low concentrations (0.5 mmol/L⁻¹) promoted growth, while higher concentrations (4 and 10 mmol·L⁻¹) inhibited photosynthesis. mdpi.com

Table 3: Effect of this compound Concentration on Photosynthesis in Orychophragmus violaceus

NaHSO₃ Concentration Effect on Net Photosynthetic Rate (PN) Effect on Chlorophyll Content Source
1 and 2 mmol·L⁻¹ No promotion Not specified mdpi.comresearchgate.net
5 mmol·L⁻¹ Conducive (Promotive) Conducive (Promotive) mdpi.comresearchgate.net

Table of Compounds

Compound Name
ATP-sensitive K⁺ (KATP) channel
Big-conductance Ca²⁺-activated K⁺ (BKCa) channel
Calcium
Cyclic adenosine monophosphate (cAMP)
Cyclic guanosine monophosphate (cGMP)
Glibenclamide
L-type calcium channel
Norepinephrine
Potassium chloride
Prostaglandin
Protein kinase C (PKC)
This compound
Sodium sulfite
Sulfur dioxide

Effects on Photorespiration and Redox Reactions in Plants

This compound (NaHSO₃) exhibits a complex, concentration-dependent influence on plant physiological processes, particularly photorespiration and cellular redox reactions. As a compound containing sulfur in the +4 valence state, it possesses both reducing and oxidizing properties, allowing it to interfere with the plant's natural redox balance. mdpi.comsemanticscholar.org

At appropriate, low concentrations, NaHSO₃ can enhance the net photosynthetic rate. mdpi.comresearchgate.net This has been attributed to several potential mechanisms. One hypothesis is that it promotes photophosphorylation, increasing the supply of ATP. This, in turn, may increase the expression of genes for Rubisco activase, enhancing the initial activity of Rubisco. mdpi.comcas.cz Since Rubisco catalyzes both carboxylation (photosynthesis) and oxidation (photorespiration), this can lead to a synchronous increase in both processes. mdpi.com Studies on wheat have shown that high photosynthesis and photorespiration intensities are prerequisites for ensuring a high yield. mdpi.com

Conversely, the role of this compound as a direct photorespiration inhibitor is debated. mdpi.comcas.cz While some early research suggested it could enhance the net photosynthetic rate by inhibiting the enzymatic oxidation of glycolate, a key step in photorespiration, other reports indicate that photorespiration is not inhibited. cas.cz In fact, under stress conditions induced by high concentrations of NaHSO₃, the photorespiration rate has been observed to increase significantly. mdpi.comresearchgate.net This elevated photorespiration may serve as a protective mechanism for the photosynthetic apparatus against damage under stress, though it also consumes photosynthates, leading to a decrease in the net photosynthetic rate. mdpi.comsemanticscholar.org The compound's interference with normal redox reactions can disrupt photosynthesis indirectly. semanticscholar.org Menadione (B1676200) this compound (MSB), a derivative, is also known as a redox-active compound that can act as either an oxidant or a reducing agent, helping to maintain an appropriate redox state for some plasma membrane proteins involved in plant stress responses. nih.gov

Toxicity Thresholds and Stress Responses in Plant Species

The effect of this compound on plants is highly dependent on its concentration, with a clear threshold beyond which it becomes toxic and induces stress responses. While low concentrations (<8 mmol·L⁻¹) can enhance photosynthetic carbon assimilation in many higher plants, high concentrations are detrimental. mdpi.com

Research on Orychophragmus violaceus established that a concentration of 5 mmol·L⁻¹ was optimal for promoting photosynthetic capacity, whereas a concentration of 10 mmol·L⁻¹ inhibited photosynthesis and caused stress. mdpi.comsemanticscholar.orgresearchgate.net Under the 10 mmol·L⁻¹ treatment, significant decreases were observed in the net photosynthetic rate, chlorophyll content, actual photochemical quantum yield (YII), and electron transport rate (ETR). mdpi.comresearchgate.net Similarly, high concentrations of NaHSO₃ (>8 mmol·L⁻¹) were found to be toxic to the photosynthetic physiology of strawberry plants. mdpi.com

In rice seedlings (Oryza sativa) grown under hydroponic conditions, bisulfite treatment from 1 to 5 mM induced oxidative stress. researchgate.net This was evidenced by the enhanced generation of reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂·⁻) and hydrogen peroxide (H₂O₂), particularly in the guard and subsidiary cells of stomata. researchgate.net High concentrations of bisulfite can interfere with membrane proteins and lipids, impairing membrane integrity and inhibiting CO₂ fixation and ion transport. mdpi.comresearchgate.net Stress responses in Iris pseudacorus were observed at concentrations of 4 mmol·L⁻¹ and 10 mmol·L⁻¹, leading to dehydration and shrinkage of leaves. mdpi.com

The following table summarizes the observed effects of different this compound concentrations on various plant species.

Plant SpeciesConcentration (mmol·L⁻¹)Observed EffectReference
Orychophragmus violaceus5Promoted net photosynthetic rate, photorespiration rate, and chlorophyll content. mdpi.comsemanticscholar.orgresearchgate.net
10Inhibited photosynthesis; significantly decreased chlorophyll content and electron transport rate; increased photorespiration. mdpi.comsemanticscholar.orgresearchgate.net
Strawberry (Fragaria spp.)>8Toxic to photosynthetic physiology; decreased net photosynthetic rate. mdpi.com
Rice (Oryza sativa)1 - 5Induced oxidative stress; enhanced generation of reactive oxygen species; reduced chlorophyll content. researchgate.net
Iris pseudacorus4 - 10Caused dehydration and shrinkage of leaves; decreased metabolic energy over time. mdpi.com

Studies on Microbial Growth and Inhibition

Antimicrobial Properties against Bacteria, Yeasts, and Molds

This compound is widely recognized for its antimicrobial properties, functioning as a preservative in various industries, particularly in food and beverage production. crecompany.com It works by releasing sulfur dioxide (SO₂), which effectively inhibits the growth of a wide spectrum of microorganisms, including bacteria, yeasts, and molds. crecompany.com This action helps prevent spoilage and extends the shelf life of products like dried fruits, wine, and beer. crecompany.com

In winemaking and brewing, this compound acts as a crucial antioxidant and antimicrobial agent, preventing the proliferation of unwanted wild yeasts and bacteria that could otherwise spoil the product. crecompany.com Its application in juices and ciders helps to inhibit fermentation and browning by impeding the activity of spoilage microorganisms. crecompany.com

Research has also demonstrated its efficacy against specific molds that contaminate agricultural products. A study on wheat showed that sodium bisulfate, a related acidic compound, was effective in controlling the growth of mycotoxin-producing molds. foodprotection.org The minimum inhibitory concentration (MIC) of sodium bisulfate against Aspergillus flavus and Fusarium graminearum was determined to be 0.31% and 0.16%, respectively. foodprotection.org In treated wheat, all tested concentrations of sodium bisulfate (0.5% to 1.5%) reduced F. graminearum to undetectable levels within 18 hours, while the highest concentration (1.5%) significantly reduced A. flavus counts after 18 and 48 hours. foodprotection.org

Bacteriostatic and Bactericidal Effects on Specific Bacterial Strains

This compound exhibits both bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) effects, which can be strain-dependent. researchgate.net Its strong bactericidal action is attributed, in part, to the inhibition of ATP synthesis and bacterial metabolism. nih.gov

A study investigating its effects in parenteral nutrition solutions demonstrated significant bactericidal activity against several pathogenic bacteria known to cause catheter-related bloodstream infections. nih.gov The solution containing this compound showed bactericidal effects against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Serratia marcescens, and Pseudomonas aeruginosa. nih.gov The same study noted a potent antiproliferative (bacteriostatic) effect on the yeast Candida albicans. nih.gov

The bactericidal effect of this compound can be enhanced by environmental conditions. For instance, its efficacy against Helicobacter pylori is significantly greater under acidic conditions (pH 2.0) that mimic the gastric environment, compared to neutral pH. nih.gov A concentration of 0.5 mmol/L, which did not affect viability at neutral pH, effectively killed H. pylori in an acidic environment. nih.gov

However, while effective against pathogens, this compound can also inhibit the growth of beneficial bacteria. In vitro studies have shown that it has bacteriostatic or bactericidal effects on certain beneficial intestinal strains. researchgate.net Exposure to this compound inhibited the growth of three beneficial Lactobacillus species (L. casei, L. plantarum, L. rhamnosus) and Streptococcus thermophilus at concentrations generally regarded as safe for food use. researchgate.net

The following table details the observed effects of this compound on specific microbial strains.

Microbial StrainEffectConditions/ObservationsReference
Staphylococcus aureusBactericidalObserved in a parenteral nutrition solution containing this compound. nih.gov
Staphylococcus epidermidisBactericidalObserved in a parenteral nutrition solution containing this compound. nih.gov
Pseudomonas aeruginosaBactericidalObserved in a parenteral nutrition solution containing this compound. nih.gov
Helicobacter pyloriBactericidalEffect is significantly enhanced under acidic conditions (pH 2.0). nih.gov
Candida albicansAntiproliferative (Fungistatic)Growth was remarkably suppressed in a parenteral nutrition solution. nih.gov
Lactobacillus speciesBacteriostatic/BactericidalGrowth of beneficial gut bacteria was inhibited at concentrations used in food. researchgate.net
Streptococcus thermophilusBacteriostatic/BactericidalGrowth of this beneficial bacterium was inhibited by sulfites. researchgate.net

Environmental Research and Impact Assessments of Sodium Bisulfite

Atmospheric and Water Quality Research

The chemical properties of sodium bisulfite are utilized in industrial processes designed to reduce sulfur dioxide (SO₂) emissions, particularly from flue gases. One notable application is the Wellman-Lord process, which is a regenerative method for flue-gas desulfurization. wikipedia.org In this process, an absorbing solution, typically sodium sulfite (B76179) (Na₂SO₃), is used to capture SO₂ from gas streams. google.com The reaction between the sodium sulfite solution and sulfur dioxide gas forms this compound, effectively removing the pollutant from the emissions. google.com

The spent absorbing solution, which becomes rich in this compound, can then be heated. google.com This regeneration step reverses the reaction, converting the this compound back into sodium sulfite and releasing a concentrated stream of sulfur dioxide. google.com The regenerated sodium sulfite solution is then recycled back to the absorption stage, while the recovered, concentrated SO₂ can be converted into valuable byproducts like sulfuric acid or elemental sulfur. google.com This cyclical process allows for the efficient removal of SO₂ from industrial emissions, with recovery rates often reaching 95% or more. google.com Adsorption methods using various sorption materials are also being researched to purify gas emissions containing sulfur dioxide that are generated during the production of this compound itself. researchgate.netrudn.ru

Dechlorination of Municipal and Industrial Wastewater

This compound is a widely utilized chemical agent for the dechlorination of municipal and industrial wastewater. Its primary function is to neutralize residual chlorine and chloramines remaining after disinfection processes, thereby mitigating the toxic effects of these compounds on aquatic life upon discharge into receiving waters. The application of this compound is a critical step in ensuring wastewater treatment plants comply with environmental regulations that set stringent limits on total residual chlorine (TRC).

The chemical process of dechlorination with this compound is rapid and effective. It acts as a reducing agent, reacting with free chlorine and combined chlorine (chloramines) to form harmless chloride and sulfate (B86663) ions. This instantaneous reaction allows for efficient and compact system designs for dechlorination. In industrial settings, such as food processing and manufacturing plants, this compound systems are employed to ensure the safe discharge of treated effluent. These systems often feature automated sensors that monitor chlorine levels and adjust the dosage of this compound solution accordingly, ensuring complete dechlorination without the excessive use of the chemical.

Research has compared the efficacy of this compound with other dechlorination agents, such as sodium thiosulfate (B1220275) and ascorbic acid. Studies have shown that this compound and ascorbic acid generally achieve dechlorination at a faster rate than sodium thiosulfate. The effectiveness of these agents can be influenced by water quality parameters. For instance, the presence of organic matter has been found to increase the rate of dechlorination by sodium thiosulfate but does not significantly affect the reaction rates of this compound and ascorbic acid.

While effective, the use of this compound in wastewater treatment does have some environmental considerations. Overdosing can lead to a reduction in the pH of the treated effluent and a decrease in dissolved oxygen levels due to the formation of sulfate. Therefore, precise control of the dosing process is essential to prevent adverse impacts on the receiving water body.

Table 1: Comparison of Dechlorination Agents

Dechlorination Agent Relative Reaction Rate Impact of Organic Matter on Rate Effectiveness on Monochloramine
This compound Fast No significant impact Effective
Sodium Thiosulfate Slower Increased rate Effective
Ascorbic Acid Fast No significant impact Ineffective

Role in Ballast Water Treatment Systems

In the maritime industry, this compound plays a crucial role in modern Ballast Water Management Systems (BWMS) to prevent the transfer of invasive aquatic species between different ecosystems. Many BWMS utilize a two-step process involving disinfection followed by neutralization, where this compound is the key neutralizing agent.

The most common disinfection method in these systems is electro-chlorination, where sodium hypochlorite (B82951) (bleach) is generated in-situ from seawater. This process creates a Total Residual Oxidant (TRO) level in the ballast tanks that is effective at killing microorganisms. However, discharging water with residual chlorine is highly toxic to marine life and is strictly prohibited by international regulations, such as the International Maritime Organization's (IMO) Ballast Water Management Convention.

This is where this compound is applied. During the de-ballasting process, as the treated water is being discharged, a solution of this compound is injected into the discharge line. It acts as a potent reducing agent, rapidly and completely neutralizing the residual sodium hypochlorite. The reaction converts the toxic sodium hypochlorite into sodium bisulfate and sodium chloride (common salt), both of which are harmless to the marine environment at the resulting concentrations.

The application of this compound in BWMS is a precisely controlled and automated process. A TRO sensor continuously measures the chlorine level in the discharge line and sends a signal to a chemical dosing pump. This pump injects the exact amount of this compound solution needed to achieve a near-zero TRO level at the final discharge point, ensuring the vessel's compliance with environmental regulations. The reliability of this process is dependent on the consistent quality and concentration of the this compound solution used.

Interactions with Aldehydes in Atmospheric Chemistry (e.g., Fog, Cloud, Rainwater)

This compound plays a significant role in atmospheric chemistry, particularly in the aqueous phase of fog, clouds, and rainwater. Its interaction with aldehydes is a key aspect of the chemistry of atmospheric sulfur(IV) (S(IV)), which primarily exists as dissolved sulfur dioxide (SO₂), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻).

In the atmosphere, aldehydes are emitted from both natural and anthropogenic sources. When these aldehydes dissolve in atmospheric water droplets, they can react with bisulfite ions to form stable adducts, specifically α-hydroxysulfonates. For example, the reaction of formaldehyde (B43269) with bisulfite forms hydroxymethanesulfonate (HMSA). This reaction is reversible, but under the acidic conditions often found in fog and cloud water, the formation of the adduct is favored.

Soil and Agricultural Research

Effects on Ammonia Release from Animal Manures and Litter Properties

Sodium bisulfate, a related acidic salt often discussed in the context of agricultural applications with similar purposes, has been extensively studied for its effects on reducing ammonia emissions from animal manures and altering litter properties, particularly in poultry and dairy operations. These studies are relevant as the underlying principle of acidification to control ammonia volatilization is similar. The application of sodium bisulfate to animal litter and slurry effectively lowers the pH, which in turn shifts the equilibrium from volatile ammonia (NH₃) to the non-volatile ammonium (B1175870) ion (NH₄⁺), thereby reducing its release into the atmosphere.

Research has demonstrated significant reductions in ammonia emissions from fresh dairy slurry treated with sodium bisulfate. In a dose-responsive manner, increasing the application rate of sodium bisulfate leads to greater reductions in ammonia flux. Furthermore, studies have shown that sodium bisulfate treatment also decreases the emissions of other volatile organic compounds, such as methanol and ethanol, from dairy slurry.

In the poultry industry, sodium bisulfate is used as a litter amendment to control ammonia levels in broiler houses. This not only reduces atmospheric ammonia concentrations, which can be harmful to both the birds and farmworkers, but also impacts the properties of the litter itself. The reduction in pH due to sodium bisulfate application can inhibit the activity of urease, an enzyme that contributes to the breakdown of uric acid and the release of ammonia. By retaining more nitrogen in the form of ammonium, the fertilizer value of the litter can be enhanced.

Table 2: Emission Reduction from Dairy Slurry with Sodium Bisulfate Treatment

Application Level (kg/m²) Ammonia Emission Reduction (%) Methanol Emission Reduction (%) Ethanol Emission Reduction (%)
0.125 21 20 18
0.250 43 41 35
0.375 60 61 58

Impact on Soil Fertility and Nitrogen Cycling

The application of this compound and related compounds like sodium bisulfate in agricultural settings can have an impact on soil fertility and nitrogen cycling, primarily through its effect on soil pH. Sodium bisulfate is recognized as a soil acidifier, which can be beneficial in regions with alkaline soils. By lowering the soil pH, it can increase the availability of essential micronutrients such as iron and manganese, which are often less available to plants in high-pH environments. This can lead to improved nutrient uptake and potentially higher crop yields for acid-loving plants.

When poultry litter treated with sodium bisulfate is used as a fertilizer, it provides a source of nitrogen in a form that is readily available to plants, namely ammonium sulfate. As the ammonium ion is released into the soil, it can contribute to a slight lowering of the soil pH while supplying nitrogen for plant growth. This contrasts with the potential loss of nitrogen as volatile ammonia from untreated litter.

Compatibility with Organic Production Systems

The compatibility of this compound with organic production systems has been a subject of review by regulatory bodies. According to the National Organic Standards Board (NOSB) in the United States, sodium bisulfate (a closely related substance petitioned for this use) is not considered compatible with organic production. The primary reason for this determination is that when applied to agricultural fields, for instance, through poultry litter that has been treated with it, it acts as a synthetic source of nitrogen and sulfur.

The Organic Foods Production Act (OFPA) has specific criteria for substances allowed in organic farming, including that they must not be harmful to human health or the environment and must be consistent with organic farming principles. The NOSB concluded that the use of sodium bisulfate as a poultry litter amendment does not align with these principles because it functions as a synthetic fertilizer. The addition of ammonium sulfate to the soil from the treated litter is considered an application of a synthetic nitrogen source.

In 2016, the NOSB voted to classify sodium bisulfate as synthetic and subsequently voted against adding it to the National List of synthetic substances allowed for use in organic livestock production. The board determined that alternative management practices are available to control ammonia in poultry houses, such as proper ventilation and litter management. Therefore, the use of a synthetic poultry litter amendment was not supported. This decision effectively makes sodium bisulfate and, by extension, this compound, unsuitable for use in certified organic production systems where the litter is intended for use as a fertilizer on organic land.

Environmental Regulatory Frameworks and Assessments

This compound is subject to various environmental regulations and has been the focus of assessments to understand its environmental impact. Regulatory frameworks are primarily concerned with its effects on aquatic ecosystems and its fate in the environment upon release.

Regulatory oversight for this compound varies by jurisdiction. In the United States, the Environmental Protection Agency (EPA) lists this compound as a hazardous substance under the Clean Water Act, which means that discharges into water may require immediate response to mitigate environmental harm. dep.state.pa.us The Code of Federal Regulations (CFR) addresses this compound in several contexts. For instance, 40 CFR § 415.540 pertains to discharges from the production of this compound into waters of the United States. cornell.edu Additionally, the EPA has established an exemption from the requirement of a tolerance for residues of this compound when used as an inert ingredient in certain antimicrobial formulations on food contact surfaces. federalregister.gov

Internationally, regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) provide a framework for assessing chemical substances. santos.com While specific environmental controls for this compound were not identified in a review of several international conventions like the Stockholm and Rotterdam Conventions, its registration under frameworks like REACH ensures that its environmental and health impacts are evaluated. santos.com

Environmental Fate and Impact

Research into the environmental impact of this compound centers on its behavior in water. When dissolved in water at environmental pH levels, this compound dissociates into sodium (Na+), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻) ions. santos.com This dissociation can also release sulfur dioxide (SO₂) gas. santos.com

A key aspect of its environmental fate is its low potential for bioaccumulation. santos.com The dissociated ionic species and the gaseous form are not expected to build up in organisms. santos.com Furthermore, the sulfite ions will oxidize to sulfate, a compound that is naturally widespread in the environment. santos.comwho.int This oxidation process can be accelerated by the presence of certain metal cations in the water. santos.com this compound and its dissociated forms also have a low tendency to adsorb to soil and sediment. santos.com

High concentrations of this compound in aquatic environments can increase the chemical oxygen demand (COD), which can impact aquatic life. ineos.comineos.com

Aquatic Toxicity Research

While direct aquatic toxicity studies on this compound are limited, data from structural analogs like sodium sulfite are often used for assessment. santos.com The acute E(L)C50 values (the concentration causing a response in 50% of the test population) for these analogs are greater than 1 mg/L for fish, invertebrates, and algae. santos.com Specific studies have reported the following toxicity thresholds:

Daphnia Magna (water flea): A toxicity threshold of 102 mg/L was reported over 100 hours at 23°C. ineos.com

Minnows: The toxicity threshold over 6 hours was 60-65 mg/L in distilled water and 80-85 mg/L in hard water. ineos.com

Mosquito-fish (Gambusia affinis): The 24, 48, and 96-hour LC50 value was 240 mg/L. ineos.com

These findings indicate a low to moderate toxicity concern for aquatic organisms. santos.com Based on available data, this compound is not considered a PBT (Persistent, Bioaccumulative, and Toxic) substance. santos.com

Interactive Data Table: Aquatic Toxicity of this compound and Analogs

OrganismTest DurationConcentration (mg/L)EndpointWater TypeReference
Daphnia Magna100 hours102Toxicity ThresholdNot Specified ineos.com
Minnow6 hours60-65Toxicity ThresholdDistilled ineos.com
Minnow6 hours80-85Toxicity ThresholdHard ineos.com
Mosquito-fish24-96 hours240LC50Turbid ineos.com
Fish, Invertebrates, AlgaeAcute>1E(L)C50Not Specified santos.com

Analytical Methodologies for Sodium Bisulfite Quantification and Detection

Chromatographic Techniques

Chromatography offers powerful separation capabilities, allowing for the specific and sensitive determination of sodium bisulfite, often in complex matrices.

Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a robust and reliable method for the determination of this compound in pharmaceutical formulations, particularly in injectable dosage forms where it is commonly used as an antioxidant. nih.govmdpi.com A key advantage of HPLC is its ability to separate the analyte of interest from other formulation components, ensuring selectivity. nih.gov

A stability-indicating RP-HPLC method was developed for the determination of this compound in Amikacin sulfate (B86663) injection. nih.gov The chromatographic separation was achieved on a Zorbax CN column with a mobile phase consisting of a buffer mixture of tetrabutylammonium (B224687) hydrogen sulfate, potassium dihydrogen orthophosphate, and acetonitrile (B52724). nih.gov Detection is typically carried out using a UV detector at a wavelength of around 215 nm. nih.govresearchgate.net This method demonstrated linearity over a wide concentration range, from 10 to 990 μg/mL, with a limit of quantification of 10 μg/mL. nih.govmdpi.comresearchgate.net The relatively short run time of approximately 10 minutes makes it suitable for routine quality control analysis and stability testing. nih.govmdpi.com

Table 1: HPLC Method Parameters for this compound Analysis in Pharmaceuticals

Parameter Value Source
Column Zorbax CN (250 mm × 4.6 mm, 5 μm) nih.govresearchgate.net
Mobile Phase 0.03 M tetrabutylammonium hydrogen sulfate, 0.01 M potassium dihydrogen orthophosphate, and acetonitrile (70:30 v/v) nih.govresearchgate.net
Flow Rate 0.7 mL/min nih.govresearchgate.net
Detection UV at 215 nm nih.govresearchgate.net
Run Time 10 min nih.gov
Linearity Range 10 to 990 μg/mL nih.govmdpi.comresearchgate.net
Limit of Quantification 10 μg/mL nih.govmdpi.comresearchgate.net

Ion chromatography (IC) is a highly effective technique for the determination of total sulfite (B76179) content in various matrices, including food and beverages. lcms.czmetrohm.com This method can utilize either conductivity or amperometric detection to achieve reliable measurements. metrohm.commetrohm.com A significant advantage of IC is its high sensitivity, with methods using amperometric detection capable of reaching a method detection limit (MDL) of 0.2 mg/kg. lcms.cz

The general procedure often involves an alkaline extraction of the sample, followed by separation on an anion exchange column. nih.govchromatographyonline.com One innovative IC method employs a high-capacity stationary phase and a high-strength sodium hydroxide (B78521)–sodium acetate (B1210297) eluent, coupled with direct current (DC) mode electrochemical detection. chromatographyonline.com This approach allows for the analysis of a wide range of food and beverage products with excellent recovery values, close to 100%. chromatographyonline.com Furthermore, automated sample preparation and cleaning steps can be integrated into the IC system, which saves time and enhances sample throughput. metrohm.com

Table 2: Comparison of Detectors in Ion Chromatography for Sulfite Analysis

Detector Type Key Features Application Source
Amperometric Detection High sensitivity (MDL 0.2 mg/kg), good signal stability, suitable for a wide range of foodstuffs. Analysis of total sulfite in various food matrices. lcms.czmetrohm.com
Conductivity Detection Suitable for analysis at legal limits (e.g., 10 mg/kg) and higher concentrations in samples with low organic load. Quality control in the food and beverage industry. lcms.cznih.gov

Spectroscopic Methods

Spectroscopic techniques provide alternative and often rapid methods for the quantification and detection of this compound and related compounds.

UV-Visible absorption spectroscopy is a valuable tool for studying the kinetics of reactions involving this compound. thermofisher.com According to the Beer-Lambert law, the absorbance of a compound is directly proportional to its concentration. thermofisher.com By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. thermofisher.com This technique has been applied to study the kinetics of the reaction between sodium nitrite (B80452) and this compound, which is relevant to flue gas desulfurization and denitrification processes. osti.gov The reaction rate was found to be significant at a pH below 6. osti.gov

Indirect determination of bisulfite can be achieved through colorimetric reactions. One such method involves the use of a fluorescent probe. nih.gov The addition of bisulfite to a solution containing the probe, (E)-2-(benzo[d]thiazol-2-yl)-3-(6-hydroxynaphthalen-2-yl) acrylonitrile, results in a noticeable color change from yellow to light yellow, accompanied by a decrease in fluorescence intensity. nih.gov This visual response allows for the use of the probe as a sensor for bisulfite. nih.gov The method is quantitative over a range of 0–400 μM with a detection limit of 0.10 μM. nih.gov

Another classical colorimetric method is iodometric titration. In this redox titration, a sample containing bisulfite is titrated with a standardized potassium iodide-iodate titrant. scribd.com The endpoint is indicated by the formation of a blue color when excess iodine reacts with a starch indicator. scribd.comresearchgate.net This method can be used to determine dithionite, bisulfite, and thiosulfate (B1220275) in the presence of each other through three distinct iodometric titrations. researchgate.net

Spectrophotometric methods are well-suited for the assay of menadione (B1676200) this compound, a synthetic analog of vitamin K. oup.com These methods are often simpler and more sensitive than traditional titrimetric assays. oup.com One such method is based on the reaction of menadione with thiosemicarbazide (B42300) in an alkaline medium, which produces a violet-colored product with a maximum absorbance at 540 nm. oup.com This assay obeys Beer's law in the concentration range of 4-40 μg/mL. oup.com

Another spectrophotometric approach involves the reaction of menadione and its this compound derivative with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in a sodium hydroxide medium. nih.gov This reaction yields a blue-colored product with a maximum absorption at 625 nm, and it is stable for over an hour. nih.gov A different method uses resorcinol (B1680541) in a concentrated sulfuric acid medium, resulting in a red-colored product with a maximum absorption at 520 nm. nih.govresearchgate.net

Table 3: Spectrophotometric Methods for Menadione this compound

Reagent Medium Color of Product λmax (nm) Linear Range (μg/mL) Source
Thiosemicarbazide Alkaline Violet 540 4-40 oup.com
3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) Sodium Hydroxide Blue 625 0.4-16 nih.gov
Resorcinol Concentrated Sulfuric Acid Red 520 1-24 nih.gov

Electrochemical Methods

Electrochemical techniques offer sensitive and selective means for the determination of sulfite ions. These methods are based on measuring potential or current changes resulting from an electrochemical reaction involving the analyte.

Potentiometric ion-selective electrodes (ISEs) are a valuable tool for the direct and rapid assessment of sulfite ions in solution. These sensors operate by measuring the potential difference between the ISE and a reference electrode, which is proportional to the activity of the specific ion in the sample.

Recent advancements have led to the development of integrated all-solid-state screen-printed ISEs for sulfite determination. oup.com One such sensor incorporates a polymeric membrane with cobalt(II) phthalocyanine (B1677752) as the ionophore, which is the recognition material responsible for selectively binding sulfite ions. oup.com To improve the sensor's stability and performance, solid-contact transducers like multi-walled carbon nanotubes (MWCNTs) and polyaniline (PANI) are used. oup.com These sensors have demonstrated a rapid Nernstian response, with response times of less than 5 seconds. oup.com

The performance characteristics of these solid-state sulfite ISEs are notable for their sensitivity and low detection limits, making them suitable for applications in food analysis, such as testing beverages. oup.com

Table 1: Performance Characteristics of Solid-State Sulfite Ion-Selective Electrodes

Transducer Material Linear Concentration Range (M) Limit of Detection (M)
Multi-walled Carbon Nanotubes (MWCNTs) 2.0 × 10⁻⁶ to 2.3 × 10⁻³ 1.1 × 10⁻⁶
Polyaniline (PANI) 5.0 × 10⁻⁶ to 2.3 × 10⁻³ 1.5 × 10⁻⁶

Data sourced from research on integrated all-solid-state screen-printed ion-selective potentiometric sensors. oup.com

Other Analytical Approaches

Beyond direct electrochemical measurements, several other methods are employed for sulfite quantification, each with specific applications and advantages.

The Monier-Williams method is a classic and officially recognized procedure for determining total sulfite content in food products. rsc.orgresearchgate.net The principle involves heating a food sample in the presence of refluxing hydrochloric acid. globalauthorid.com This process liberates sulfur dioxide (SO₂) from both free and reversibly bound sulfites. A stream of nitrogen gas carries the evolved SO₂ through a condenser and into a trapping solution of hydrogen peroxide, where it is oxidized to sulfuric acid. globalauthorid.com The amount of sulfuric acid formed is then quantified by titration with a standardized sodium hydroxide solution. globalauthorid.comnih.gov

This method is applicable to a wide range of food matrices, although its recovery can vary depending on the food type. nih.gov A collaborative study of an optimized Monier-Williams method demonstrated its reproducibility. For instance, at a 10 ppm sulfite level, the reproducibility between laboratories showed coefficients of variation ranging from 15.5% to 26.6% for foods like hominy, fruit juice, and seafood. rsc.org

Table 2: Recovery of Sulfite from Various Foods using the Monier-Williams Method

Food Matrix Sulfite Recovery
Table Grapes >90%
Hominy >90%
Dried Mangoes >90%
Lemon Juice >90%
Broccoli <85%
Mushrooms <85%
Potato Chips <85%

Data reflects the percentage of added sulfite recovered during analysis. nih.gov

Flow Injection Analysis (FIA) provides a rapid and automated alternative for sulfite determination, particularly in food and wastewater samples. acs.orgnih.govresearchgate.net One common FIA method is based on the decolorization of a dye, such as malachite green, by sulfur dioxide. nih.govresearchgate.net In this setup, the sample is injected into a carrier stream, and the SO₂ is separated from the sample matrix using a gas diffusion cell before reacting with the dye. nih.govresearchgate.net The change in color is measured spectrophotometrically.

FIA systems offer high sample throughput, with rates of up to 60 samples per hour. acs.org They are known for good precision and low detection limits. For example, a method based on the reaction with fuchsin has a detection limit of 0.0023 µg/mL. acs.org Another system using malachite green reported a detection limit of 0.1 ppm SO₂ in food extracts, with a precision of ±1-2% for replicate injections at the 5 ppm level. nih.govresearchgate.net

Table 3: Comparison of Flow Injection Analysis (FIA) Methods for Sulfite

Reagent Detection Limit Linear Range Precision (RSD) Sample Throughput
Fuchsin 0.0023 µg/mL 0.01-1.20 µg/mL 1.1% for 0.5 µg/mL 60 samples/hour
Malachite Green 0.1 ppm (in extract) 0-20 ppm ±1-2% at 5 ppm ~60 samples/hour

Data compiled from studies on FIA for sulfite determination. acs.orgnih.gov

A novel and low-cost approach for sulfite quantification utilizes digital image analysis based on a colorimetric reaction. rsc.org This method involves the reduction of iron(III) to iron(II) by sulfite. The resulting iron(II) then reacts with a reagent like o-phenanthroline to form a distinctly colored complex, typically red. rsc.org

The procedure consists of capturing a digital image of the colored reaction product, often performed as a spot test to minimize reagent consumption. rsc.org The image is then decomposed into its primary color channels (Red, Green, Blue - RGB). The intensity of one of the color channels, which is proportional to the concentration of the colored complex, is used for quantification. This method has been successfully applied to determine sulfite in various beverages. rsc.org

Table 4: Analytical Parameters for Sulfite Determination by Digital Image Analysis

Parameter Value
Linear Concentration Range 8.0 to 140 mg L⁻¹
Limit of Detection (LOD) 2.6 mg L⁻¹
Limit of Quantification (LOQ) 8.0 mg L⁻¹

Based on a method using the Fe(III)/o-phenanthroline reaction. rsc.org

In the context of molecular biology, this compound is a key reagent for analyzing DNA methylation, an important epigenetic modification. Treatment of DNA with bisulfite converts unmethylated cytosine residues to uracil (B121893), while methylated cytosines remain unchanged. nih.gov This chemical conversion creates a sequence difference that can be analyzed to determine the original methylation pattern.

Pyrosequencing is a real-time sequencing-by-synthesis technique used to quantify the level of methylation at specific CpG sites after bisulfite treatment. dntb.gov.ua Following PCR amplification of the target region from bisulfite-converted DNA, pyrosequencing determines the ratio of cytosine to thymine (B56734) (which corresponds to the original uracil) at each CpG site. nih.gov This C-to-T ratio provides a quantitative measure of the methylation percentage at single-nucleotide resolution. nih.govdntb.gov.ua The method is highly accurate and can reliably detect methylation levels as low as 5%.

Table 5: Key Features of Pyrosequencing for Bisulfite-Treated DNA

Feature Description
Principle Quantitative analysis of C/T ratio at CpG sites after bisulfite conversion. dntb.gov.ua
Output Percentage of methylation at individual CpG sites.
Resolution Single-nucleotide. nih.gov
Detection Limit Approximately 5% methylation.
Application Analysis of DNA methylation patterns in short DNA sequences.

Industrial and Applied Research Perspectives of Sodium Bisulfite

Food Science and Preservation Research

Sodium bisulfite plays a significant role in extending the shelf life and maintaining the quality of various food products. imperialchem.comlcms.cz Its effectiveness stems from its properties as a reducing agent, antioxidant, and antimicrobial agent. imperialchem.comwhy.gr Research in food science explores its mechanisms and optimal applications across different food matrices.

Prevention of Discoloration and Enzymatic Browning

Enzymatic browning is a common issue in fruits and vegetables, occurring when enzymes like polyphenol oxidase (PPO) react with phenolic compounds in the presence of oxygen, leading to undesirable brown pigments. core.ac.uksci-hub.se this compound is highly effective in preventing both enzymatic and non-enzymatic browning. lcms.czcore.ac.uk It inhibits the action of phenolase enzymes and also reacts with carbonyl groups produced during non-enzymatic browning, preventing the formation of brown color. core.ac.uk Studies have shown that sulfite (B76179) compounds strongly inhibit phenolase enzymes irreversibly. core.ac.uk For instance, immersion in sodium metabisulfite (B1197395) solutions has been found to effectively delay browning in fresh-cut eggplant slices, with optimization studies indicating effectiveness at concentrations as low as 0.09%. cabidigitallibrary.org Similarly, pre-drying dips in sodium metabisulfite have been used to prevent browning during apricot drying. sci-hub.se

Antimicrobial Applications in Food Products

This compound exhibits antimicrobial properties that help prevent the growth of bacteria, yeasts, and molds responsible for food spoilage. imperialchem.comannexpublishers.com This is particularly valuable for maintaining the freshness of fruits, vegetables, and beverages. imperialchem.com The antimicrobial activity is largely attributed to the sulfur dioxide released when this compound dissolves in water, which is more effective in acidic environments (pH 3-6). annexpublishers.com Research has investigated its efficacy against various microorganisms. Studies have shown that this compound can inhibit bacterial strains such as Escherichia coli, Salmonella enteritidis, Bacillus subtilis, and Staphylococcus aureus at relatively low minimum inhibitory concentrations (MICs). cabidigitallibrary.org

Bacterial StrainMinimum Inhibitory Concentration (MIC) of this compound
Escherichia coli1.56 mg/mL
Salmonella enteritidis1.56 mg/mL
Bacillus subtilis3.125 mg/mL
Staphylococcus aureus6.25 mg/mL

Data derived from research on the antibacterial activity of food preservatives. cabidigitallibrary.org

Research also explores the use of this compound as an antimicrobial in specific food processing contexts, such as poultry processing to reduce Salmonella Enteritidis on chicken drumsticks. nih.gov

Degradation of Mycotoxins (e.g., Aflatoxin B1) in Food Matrices

This compound has demonstrated the ability to degrade certain mycotoxins, including Aflatoxin B1 (AFB1), which are toxic compounds produced by molds that can contaminate food and feed. researchgate.netnih.govmdpi.com The degradation of AFB1 by bisulfite involves the formation of a sulfonate derivative. mdpi.com Research has investigated the conditions under which this degradation is most effective.

Studies on naturally contaminated corn have shown that this compound can achieve complete destruction of Aflatoxin B1 under certain conditions, although Aflatoxin B2 was found to be more resistant. researchgate.netnih.gov Factors such as moisture level, this compound concentration, time, and temperature significantly influence the degradation efficacy. researchgate.netnih.gov For instance, soaking whole-kernel corn in a 10% this compound solution for 72 hours, followed by incubation at 50°C, resulted in complete destruction of AFB1 over 21 days. nih.gov The reaction between AFB1 and this compound yields a water-soluble product, Aflatoxin B1S, which has been found to be less toxic than AFB1. researchgate.net Sodium metabisulphite has also been found effective in degrading AFB1 in cassava products like lafun and gari, with degradation levels reaching up to 65.8% at a 1.0% concentration during gari production involving heating. capes.gov.br

Applications in Wine and Beverage Industry

In the wine and beverage industry, this compound serves as a crucial additive for preservation and quality maintenance. imperialchem.comchemanalyst.com It is used to prevent oxidation and inhibit microbial spoilage, thereby preserving the flavor and aroma of the products. imperialchem.comchemanalyst.com In wine, bisulfite is the primary form of free SO₂, which binds with acetaldehyde (B116499) and helps prevent oxidation by removing free oxygen and deactivating enzymes like polyphenoloxidase responsible for enzymatic browning. oeno-one.eu Sulfites, including this compound, are widely used preservatives in a range of beverages, including juices and alcoholic drinks. lcms.czannexpublishers.com Research in this area often focuses on optimizing sulfite levels for effective preservation while considering regulatory limits and potential impacts on product characteristics. lcms.cz

Analytical Control of Sulfite Levels in Food

The control of sulfite levels in food is crucial due to their potential to cause adverse reactions in sensitive individuals, such as those with asthma or sulfite intolerance lcms.czthermofisher.commetrohm.com. Sulfites, including this compound, are used as food additives for their preservative, antioxidant, and anti-browning properties in a wide range of products like dried fruits, vegetables, seafood, and beverages lcms.cz. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Union (EU) require labeling of foods containing sulfite concentrations exceeding 10 mg/kg (equivalent to 10 ppm total SO₂) lcms.czthermofisher.commetrohm.comunl.edu. This necessitates reliable and accurate analytical methods for sulfite determination.

Historically, the optimized Monier-Williams method (AOAC Method 990.28) has been a standard for determining total sulfite in various food matrices. This method involves the distillation of acidified samples, trapping the released sulfur dioxide (SO₂) gas, and subsequently titrating the resulting sulfate (B86663) lcms.czfederalregister.gov. While widely used, the Monier-Williams method is known to be time-consuming, labor-intensive, and can produce false positive results thermofisher.commetrohm.com.

In recent years, more efficient and sensitive analytical techniques have been developed and adopted. Ion chromatography (IC) coupled with different detection methods, such as conductivity, direct current, or pulsed amperometric detection, has emerged as a valuable tool for sulfite analysis lcms.czthermofisher.commetrohm.com. These methods offer improved sensitivity and can differentiate between free and bound sulfites. Free sulfite is typically determined after acidic extraction at room temperature, while total sulfite, which includes reversibly bound adducts with carbonyl compounds and hydroxysulfonates, is determined after alkaline extraction lcms.czthermofisher.com. These adducts are stable at low to intermediate pH but dissociate into free sulfite above pH 8.5 lcms.czthermofisher.com.

Another advanced method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which the FDA has recognized as a primary method for determining sulfite concentrations in food federalregister.govfda.gov. This method involves forming a stable formaldehyde (B43269) adduct, hydroxymethylsulfonate (HMS), which is then analyzed by LC-MS/MS fda.gov. This approach offers high sensitivity and accuracy, particularly for complex food matrices.

Research continues to refine existing methods and explore new ones to ensure accurate and reproducible sulfite analysis in diverse food products, addressing challenges such as matrix effects and the need for lower detection limits to meet regulatory requirements lcms.czmetrohm.com.

Pharmaceutical Research and Formulation

This compound plays a significant role in pharmaceutical research and formulation, primarily as an excipient with antioxidant properties and as a reagent in the synthesis of pharmaceutical intermediates.

Role as an Antioxidant in Pharmaceutical Formulations

Oxidation is a major degradation pathway for many active pharmaceutical ingredients (APIs), leading to a loss of potency and the formation of potentially harmful byproducts. This compound is commonly included in pharmaceutical formulations, particularly in injectable dosage forms, to prevent or minimize oxidative degradation nih.govscite.ai. It functions as a reducing agent, preferentially reacting with oxygen and other oxidizing species, thereby protecting the API from oxidation scite.ai.

The effectiveness of this compound as an antioxidant can be influenced by factors such as concentration, pH, and the presence of other excipients or impurities scielo.brscielo.br. Research in this area focuses on understanding the mechanisms of oxidation in specific formulations and optimizing the concentration of this compound to provide adequate stability without causing adverse interactions with the API or other components scielo.br.

Stability Studies in Injectable Dosage Forms

The stability of injectable pharmaceutical formulations is critical for ensuring their safety and efficacy throughout their shelf life. This compound is frequently used in these formulations to enhance stability, particularly for APIs susceptible to oxidation in aqueous solutions nih.govmdpi.com.

Stability studies involving this compound in injectable dosage forms investigate the degradation kinetics of the API and the antioxidant under various storage conditions, including temperature, light exposure, and pH variations jst.go.jpnih.gov. Analytical methods, such as high-performance liquid chromatography (HPLC), are essential tools in these studies to monitor the concentrations of the API, this compound, and any degradation products over time nih.govmdpi.comnih.gov.

Research has shown that while this compound can improve the stability of some injectable drugs by acting as an antioxidant, it can also participate in degradation reactions with certain APIs jst.go.jpjst.go.jpbmj.com. Therefore, careful evaluation of the compatibility and stability of the complete formulation is necessary during development. Studies have assessed the stability of various drugs, such as octreotide, in the presence of this compound, identifying concentration-dependent degradation and highlighting the importance of considering the this compound concentration when assessing compatibility jst.go.jpbmj.com.

Degradation Reactions with Active Pharmaceutical Ingredients (e.g., Ascorbic Acid, Cyanocobalamin)

Despite its role as an antioxidant, this compound can react directly with certain APIs, leading to their degradation. Notable examples include its interactions with ascorbic acid (Vitamin C) and cyanocobalamin (B1173554) (Vitamin B₁₂).

Studies have demonstrated that this compound can react with ascorbic acid in aqueous solutions, leading to a reduction in ascorbic acid concentration jst.go.jpinnovareacademics.in. This reaction can occur even under anaerobic conditions and appears to be dependent on pH, with the interaction between monohydrogen ascorbate (B8700270) ion and bisulfite ion being a dominant degradation process in the pH range of 4 to 8 jst.go.jp. The degradation of ascorbic acid in the presence of sulfur compounds like this compound has been observed during thermal sterilization and is influenced by the acidity of the medium innovareacademics.in.

Cyanocobalamin is also known to be degraded by this compound jst.go.jp. The presence of this compound can significantly shorten the half-life of cyanocobalamin in aqueous solutions jst.go.jp. This degradation involves a reductive decyanation reaction, which can be catalyzed by reducing agents like ascorbate, although this compound itself contributes to this degradation researchgate.net. The incompatibility of cyanocobalamin with formulations containing this compound, such as some commercial ascorbic acid injections, has been noted jst.go.jp.

These findings underscore the importance of understanding the potential for interaction between this compound and APIs during pre-formulation and formulation development to avoid unintended degradation and ensure product quality.

Toxicokinetic Studies of Pharmaceutical Compounds Containing this compound

Toxicokinetic studies are essential for understanding how a substance is absorbed, distributed, metabolized, and excreted by an organism. While this compound itself is generally metabolized to sulfate in mammals, toxicokinetic studies may be conducted on pharmaceutical compounds where this compound is either an active component (e.g., andrographolide (B1667393) this compound) or a significant excipient that could influence the pharmacokinetics or toxicity of the API cir-safety.orgsci-hub.seresearcher.life.

Research involving compounds like andrographolide this compound has included toxicokinetic evaluations in animal models to assess its absorption and distribution, particularly in relation to potential organ toxicity, such as nephrotoxicity sci-hub.se. These studies utilize analytical techniques like HPLC to determine the concentration of the compound in biological matrices such as plasma and kidney dialysates sci-hub.se.

Toxicokinetic data can provide insights into the systemic exposure to the compound and its metabolites, helping to establish dose-response relationships and identify potential risks associated with its use sci-hub.se. Studies may also investigate the influence of this compound or its metabolites on the toxicokinetic profile of the co-administered API researcher.life.

Synthesis of Pharmaceutical Intermediates

This compound can serve as a valuable reagent or catalyst in the synthesis of various organic compounds, including pharmaceutical intermediates. Its reactivity, particularly its ability to participate in addition reactions with carbonyl compounds and act as a reducing agent, makes it useful in specific synthetic routes.

One application is in the Strecker reaction, a method for synthesizing alpha-amino nitriles, which are precursors to amino acids and other nitrogen-containing pharmaceutical compounds mdpi.com. This compound can be used to form a bisulfite adduct with a carbonyl compound, which then reacts with cyanide and an amine mdpi.com. This approach has been employed in the synthesis of intermediates for drugs like saxagliptin (B632) mdpi.com.

This compound has also been utilized as a catalyst in the synthesis of heterocyclic compounds, such as 2,4,5-triaryl-1H-imidazoles, which are important scaffolds in medicinal chemistry researchgate.net. Its use as an inexpensive and efficient catalyst in one-pot synthesis methods has been reported researchgate.net.

Furthermore, this compound has been explored in the recovery of precious metal catalysts, such as palladium, which are widely used in the synthesis of fine chemicals and pharmaceutical intermediates through cross-coupling reactions acs.org. An aqueous solution of this compound can be used to recover palladium in the form of a complex, demonstrating its utility in sustainable chemical processes within the pharmaceutical industry acs.org.

Pulp and Paper Industry Research

The pulp and paper industry is a significant consumer of this compound, utilizing it in various stages of pulp production and paper manufacturing. transparencymarketresearch.commarketresearchfuture.comchemanalyst.comindustryarc.com Its applications range from treating wood chips to enhancing the brightness and quality of the final paper product. chemanalyst.comhydrite.com

Bleaching and Dechlorination Processes

This compound is employed as a bleaching agent for mechanical paper pulp, where it reacts with lignin (B12514952), chromophores, and other impurities that cause color, thereby increasing the pulp's whiteness. hydrite.comkemira.comsupmeaauto.com Research has investigated its use as a substitute or adjunct to other bleaching methods, with studies comparing its effectiveness to agents like dithionite. utas.edu.au While bisulfite bleaching can achieve similar brightness levels, it may require considerably greater reagent application. utas.edu.au Efforts have been made to reduce the required levels through methods like recycling bisulfite, although applied levels can remain high. utas.edu.au

In addition to bleaching, this compound is crucial for dechlorination in pulp and paper mills. atamanchemicals.comhydrite.comvizagchemical.comineos.com Chlorine-based bleaching is a common practice, but residual chlorine can negatively impact paper quality and lead to the release of chlorinated substances into the environment. why.grhydrite.comwikipedia.org this compound acts as an antichlor, decomposing residual hypochlorite (B82951) or chlorine after bleaching to prevent further reactions and damage to the pulp and to make wastewater safer. why.grhydrite.comwikipedia.orglerochem.eu

Lignin Removal Studies

Lignin, a complex polymer in wood, binds cellulose (B213188) fibers and is a primary target for removal during pulping to produce paper. hydrite.comprintwiki.org While traditional methods like the kraft process use alkaline chemicals, bisulfite salts are utilized in sulfite pulping processes to cleave bonds between cellulose and lignin. hydrite.comwikipedia.org The lignin is converted into soluble lignosulfonates, which can then be separated from the cellulose fibers. wikipedia.org

Research into this compound pulping has explored its influence on lignin removal, particularly in the initial phases of the cook. diva-portal.orgeucalyptus.com.brdiva-portal.org Studies have investigated the impact of process parameters such as temperature and the composition of the cooking liquor on delignification rates and the degradation of wood components like cellulose and hemicellulose. diva-portal.orgeucalyptus.com.brdiva-portal.org For instance, temperature significantly influences the rate of delignification and hemicellulose removal, with activation energies varying for different components. eucalyptus.com.brdiva-portal.org Mill-prepared cooking acids have shown beneficial effects regarding side reactions and extractives removal compared to laboratory-prepared acids. diva-portal.orgdiva-portal.org

Semi-Chemical and Acid Sulfite Pulping Applications

This compound is a key chemical component in certain pulping processes, including acid sulfite and bisulfite pulping. transparencymarketresearch.comwikipedia.orgdiva-portal.org These methods chemically treat wood chips to break down lignin, often followed by mechanical refining to separate fibers. printwiki.orgwikipedia.orgeuropa.eu

Acid sulfite pulping is typically conducted under highly acidic conditions (pH 1-2) with an excess of free sulfurous acid, while bisulfite pulping operates under less acidic conditions (pH 3-5). diva-portal.org Sodium is a common base used in bisulfite cooking. diva-portal.org The sulfite process, in general, utilizes solutions of sulfite and bisulfite ions to produce wood pulp. wikipedia.org Semi-chemical pulping, such as the neutral sulfite semi-chemical (NSSC) process, involves mild chemical treatment, often with sodium sulfite buffered with sodium bicarbonate, followed by mechanical refining. printwiki.orgeuropa.eupaperpulping.com This approach aims to achieve a balance between the high pulp yields of mechanical pulping and the higher lignin removal of chemical pulping. printwiki.org

Textile Industry Research

The textile industry employs this compound for several purposes, primarily related to bleaching, dechlorination, and dyeing processes. transparencymarketresearch.comshreesulphuric.commarketresearchfuture.comchemanalyst.comindustryarc.com

Use as Antichlor and Bleaching Agent

Similar to its use in the paper industry, this compound functions as an antichlor in textiles to neutralize residual chlorine left from bleaching processes. wikipedia.orgwhy.grwikipedia.orglerochem.eu Chlorine bleaching is a standard practice in textile manufacturing, and the presence of residual chlorine can interfere with subsequent dyeing, leading to uneven coloration and potential damage to the fabric. why.grwikipedia.orgcrecompany.com this compound reacts with chlorine to neutralize it, preparing the fabric for dyeing. crecompany.com

This compound is also used directly as a bleaching agent for cotton fabrics and other organic substances. atamanchemicals.commade-in-china.com It is considered a relatively safe reducing bleaching agent, particularly suitable for removing dye-based stains. kingstarlaundry.com However, thorough rinsing after use is necessary to prevent residue from causing color fading. kingstarlaundry.com

Reducing Agent in Dyeing Processes

This compound acts as a reducing agent in textile dyeing, contributing to improved dye penetration and uniformity. atamanchemicals.comtransparencymarketresearch.comshreesulphuric.comascensusspecialties.comcrecompany.com In dye baths, it can help neutralize excess oxygen, which might otherwise interfere with dye uptake and lead to uneven absorption. crecompany.com By creating a reduced environment, this compound facilitates more uniform penetration of dyes into the fibers. crecompany.com

Furthermore, this compound can enhance the solubility of certain dyes, such as sulfur and vat dyes, by converting them into more soluble forms. crecompany.com This increased solubility allows dye molecules to penetrate more deeply and evenly into the textile fibers, resulting in consistent color throughout the fabric. crecompany.com It can also be used in combination with other reducing agents to optimize the reduction process for vat dyes. ascensusspecialties.com

Water Treatment Research

This compound plays a significant role in water treatment processes, primarily in the areas of dechlorination and the neutralization of certain pollutants. chemanalyst.commarket.us Research in this domain focuses on optimizing its application for efficient and environmentally sound water purification.

Dechlorination and Disinfection Applications

This compound is widely used as a dechlorinating agent in water treatment to remove residual chlorine after disinfection. chemanalyst.commarket.usmdpi.comepa.gov This is particularly crucial in processes like reverse osmosis (RO) where membranes are sensitive to chlorine exposure. mdpi.com The reaction between this compound and chlorine (Cl₂) or chloramines (NH₂Cl) neutralizes these oxidizing agents, forming less harmful substances such as sulfates, chlorides, and ammonium (B1175870) ions. mdpi.comri.gov

The chemical reactions involved in the dechlorination of chlorine and monochloramine by this compound are represented as follows: NaHSO₃ + Cl₂ + H₂O → NaHSO₄ + 2HCl mdpi.com NaHSO₃ + NH₂Cl + H₂O → NaHSO₄ + HCl + NH₃

Studies have investigated the effectiveness and reaction rates of this compound compared to other dechlorinating agents like sodium thiosulfate (B1220275) and ascorbic acid. Research indicates that this compound can achieve dechlorination at a faster rate than sodium thiosulfate. iwaponline.com While this compound is effective in eliminating chlorine toxicity, its efficacy against chlorine dioxide or chlorite (B76162) toxicity to certain aquatic organisms has been shown to be limited in some studies. researchgate.net Factors such as the presence of organic and inorganic matter in water can influence the efficiency of dechlorination at lower this compound dosages. mdpi.com

In practical applications, an excess of the stoichiometric dosage of this compound is often used to ensure complete dechlorination within a short contact time, typically less than a minute. mdpi.com Continuous monitoring of chlorine residual using monitors and/or ORP (oxidation reduction potential) monitors is employed in facilities to control the amount of this compound added and ensure effective dechlorination. ri.gov

Wastewater Treatment and Pollutant Neutralization

In wastewater treatment, this compound is employed for dechlorination of effluent discharges before their release into surface waters. epa.govwaterandwastewater.comresearchgate.net This is a regulatory requirement in many regions to protect aquatic life from the toxic effects of residual chlorine and chloramines. ri.govwaterandwastewater.comresearchgate.net this compound neutralizes chlorine and helps reduce the formation of chlorinated compounds. ri.gov

Beyond dechlorination, this compound can also be used as a reducing agent to convert or reduce certain pollutants in wastewater. researchgate.net For example, it is utilized in chrome waste disposal to reduce hexavalent chromium, a highly toxic form of chromium, to the less toxic trivalent form. iarc.fr Research also explores alternative methods to this compound for chloramine (B81541) degradation in wastewater, such as electrochemical reactors, to potentially reduce the reliance on chemical additives and minimize salt loading in receiving waters. acs.org

Other Industrial Applications and Research Areas

This compound's versatility extends to several other industrial sectors, where it is valued for its chemical properties in various processes. chemanalyst.com

Photography Industry (Stabilizing Developing Agents)

In the photography industry, this compound is used in developing solutions. chemanalyst.comiarc.fr It functions as a stabilizer for developing agents, helping to maintain their activity and prevent degradation due to aerial oxidation. google.com By stabilizing the developing agents, this compound contributes to uniform development and the quality of photographic prints. google.com It is considered a universal preservative for black-and-white developing agents. google.com High concentrations of sulfite ions, provided by compounds like this compound, can also offer protection from aerial oxidation by reducing the solubility of oxygen in the developing composition. google.com

Leather Industry (Tanning Process)

This compound finds application in the leather industry, specifically in the tanning process. chemanalyst.comiarc.fr It is used as a reducing agent in connection with other agents like hydroxy carboxylic acids or basifying agents to enhance the exhaustion and fixation of chrome tan. researchgate.netekb.eg The tanning process converts raw hides into stable leather. ekb.eg Chrome tanning is a widely used method, but the incomplete exhaustion of chromium in the tanning bath poses environmental challenges. ekb.eg Research has investigated the use of this compound to improve the uptake and binding of chromium to the leather, thereby reducing the amount of chromium discharged in effluents. researchgate.netekb.eg Studies have shown that increasing the concentration of this compound can improve the exhaustion, fixation, and shrinkage temperature of tanned leather. ekb.eg

Chemical Synthesis as a General Reducing Agent and Catalyst

This compound is employed in chemical synthesis as a general reducing agent and, in some cases, as a catalyst. sigmaaldrich.comiarc.frfishersci.no As a mild reducing agent, it can be used in the decomposition of oxidizing agents during chemical reactions, including halogens and highly oxidized transition metals. organic-chemistry.org

Research highlights its use in specific synthetic procedures. For instance, this compound has been utilized as a reductant in the synthesis of N-arylsulfonamides from nitroarenes. organic-chemistry.org It has also been employed as a reagent in the synthesis of aldehyde-bisulfite adducts from various aldehydes. sigmaaldrich.com

Furthermore, this compound has demonstrated catalytic activity in certain organic transformations. It has been reported as an efficient and inexpensive catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles from benzil (B1666583) or benzoin, ammonium acetate (B1210297), and aromatic aldehydes. researchgate.net This application offers advantages in terms of product yield, operational simplicity, and cost-effectiveness. researchgate.net this compound has also been explored as a catalyst in the solvent-free etherification of alcohols to synthesize symmetric and unsymmetric ethers. sigmaaldrich.com

Maintaining Anaerobic Conditions in Biochemical Engineering

In biochemical engineering, maintaining anaerobic conditions within a reactor is crucial for processes involving oxygen-sensitive enzymes or microorganisms, such as those involved in hydrogen production by algae. This compound is utilized in these applications primarily due to its function as an oxygen scavenger. nih.govjkenterprises.com.pksci-hub.semdpi.comnih.gov It readily reacts with dissolved oxygen, effectively removing it from the system. nih.govsci-hub.semdpi.comnih.govuniprot.org

The chemical reaction illustrating this compound's oxygen scavenging capability is as follows: 2 NaHSO₃ + O₂ → 2 NaHSO₄ sci-hub.semdpi.com

This property is also leveraged in other industrial contexts, including preventing oxidative corrosion in large piping systems and removing residual chlorine in water and wastewater treatment processes. nih.govjkenterprises.com.pksci-hub.semdpi.comnih.gov

Research has explored the effectiveness of this compound as an oxygen scavenger in algal cultures aimed at hydrogen production, a process where the key enzyme hydrogenase is inhibited by oxygen. nih.govtaylorfrancis.com Studies have investigated the impact of varying this compound concentrations on algal growth and chlorophyll (B73375) accumulation. For instance, in Asterarcys quadricellulare, different concentrations of this compound (0.0 mM, 0.4 mM, 0.8 mM, 1.6 mM, and 3.2 mM) were tested in a tris-acetate-phosphate (TAP) medium. nih.govtaylorfrancis.com A concentration of 0.4 mM this compound was observed to support better growth and higher total chlorophyll content (49.38 mg/L) in this alga compared to higher concentrations, where a reduction in growth was noted. nih.govtaylorfrancis.com This suggests an optimal concentration range for its use in such biochemical systems to balance oxygen removal with potential inhibitory effects at higher levels. nih.govtaylorfrancis.com

Table 1: Effect of this compound Concentration on Asterarcys quadricellulare Growth and Chlorophyll Content based on research findings. nih.govtaylorfrancis.com

Impact on Material Properties (e.g., Soybean Glycinin Adhesion)

This compound has been investigated for its impact on the material properties of proteins, particularly soybean glycinin, in the context of developing soy protein-based adhesives. rmreagents.comnih.govfishersci.senih.govsciopen.com The objective of such research is often to understand the function of glycinin in adhesive formation and how chemical modifications can enhance adhesive performance. rmreagents.comnih.govnih.gov

A key mechanism by which this compound affects soybean glycinin is through the cleavage of disulfide bonds within the protein structure. rmreagents.comnih.govfishersci.senih.govsciopen.com This reductive effect becomes more pronounced as the concentration of this compound increases. rmreagents.comfishersci.senih.gov The breaking of these disulfide bonds leads to an increase in the surface hydrophobicity of the modified glycinin. rmreagents.comnih.govfishersci.senih.gov Hydrophobic interactions are a significant driving force for protein aggregation, and the increased surface hydrophobicity facilitated by this compound treatment promotes the aggregation of glycinin into structures described as chain-like. rmreagents.comfishersci.senih.gov

The influence of this compound concentration on the adhesive strength of glycinin is complex. Studies have shown that adhesive strength can initially drop significantly at lower concentrations of this compound. rmreagents.comnih.govfishersci.senih.gov However, as the concentration is increased, the adhesive strength can rise, peaking around a concentration of 24 g/L in some investigations. rmreagents.comnih.govfishersci.senih.gov Further increases in this compound concentration beyond this point have been observed to be detrimental, leading to a decrease in adhesive performance and water resistance. rmreagents.comfishersci.senih.gov While some research indicates that this compound modification can result in adhesive strength comparable to formaldehyde-based adhesives fishersci.sesciopen.com, other findings suggest that adhesive strength was not improved within the studied concentration range rmreagents.comnih.govnih.gov.

Beyond adhesive properties, the modification of glycinin with this compound has also been shown to affect its thermal stability. Contrary to what might be expected from disulfide bond cleavage, the denaturation temperature of modified glycinin has been reported to increase with increasing this compound concentration, indicating enhanced thermal stability. rmreagents.comnih.govfishersci.senih.gov

Similar effects have been observed for beta-conglycinin, another major storage protein in soybeans. This compound treatment can lead to the dissociation of high-molecular-weight aggregates in beta-conglycinin, and like glycinin, its thermal stability can also be improved by this modification. fishersci.sesciopen.com

Regulatory and Safety Research in Academic Contexts

International and National Regulatory Status

Regulatory bodies globally and nationally have evaluated sodium bisulfite, often as part of the broader group of sulfiting agents, to determine its safety for various uses. In the United States, the Food and Drug Administration (FDA) has recognized this compound as "generally recognized as safe" (GRAS) for use in food when used in compliance with Good Manufacturing Practice fishersci.at. The U.S. Environmental Protection Agency (EPA), FDA, and the American Conference of Governmental Industrial Hygienists (ACGIH) have established workplace threshold limit values for sulfur dioxide, a substance released by sulfites, setting an 8-hour time-weighted average of 2 ppm and a 3-hour level of 5 ppm fishersci.at.

Internationally, this compound is designated as a food additive with the E-number E222. Similarly, sodium metabisulfite (B1197395), a related compound, is governed by E223 under European Commission regulations. The acceptable daily intake (ADI) for sulfites, expressed as sulfur dioxide equivalents, has been established by expert committees such as the Joint Expert Committee on Food Additives (JECFA) of the WHO at 0.7 mg/kg of body weight per day fishersci.at. Regulatory bodies like the European Food Safety Authority (EFSA) regularly assess dietary exposure and usage conditions to ensure safety, particularly for vulnerable populations. This compound is also listed on national inventories, such as the Australian Inventory of Chemical Substances (AICS), where no specific environmental regulatory controls or concerns have been identified internationally or within Australia. A screening assessment classified this compound as a tier 1 chemical, indicating that it primarily requires a hazard assessment.

Safety Assessments and Risk Evaluation Methodologies

Academic research employs various methodologies for the safety assessment and risk evaluation of this compound. These assessments often consider data from animal studies, in vitro tests, and human observations. The Cosmetic Ingredient Review (CIR) Expert Panel has conducted safety assessments that include this compound and other sulfites, concluding they are safe for use in cosmetic formulations fishersci.at. Evaluations by organizations like the Federation of American Societies for Experimental Biology have also supported the GRAS status of sulfites based on available scientific data.

Risk evaluation methodologies often involve comparing exposure levels to established acceptable daily intakes (ADIs) or no-observed-adverse-effect levels (NOAELs) derived from toxicological studies. Methodologies for assessing persistence, bioaccumulation, and toxicity (PBT) are also applied, often based on frameworks like the Australian and EU REACH criteria. The assessment of study quality, for instance, using systems like the Klimisch scoring system, is a critical component of these evaluations. A hazard-based approach that considers effects observed in animal and human toxicity studies, along with relevant exposure routes, is also utilized to determine potential human health concerns. Regulatory bodies like EFSA continuously assess dietary exposure and usage conditions to adapt regulations as needed.

Toxicology Research and Health Effects

Toxicology research provides essential data on the potential health effects of this compound exposure. Studies investigate various endpoints, including oral toxicity, dermal effects, and respiratory impacts.

The International Agency for Research on Cancer (IARC) has concluded that there is inadequate evidence to classify this compound as a human carcinogen fishersci.at. While in vivo genotoxicity studies have generally yielded negative results, in vitro studies have shown that under specific conditions of acidity and concentration, this compound can induce negative alterations to the genome and catalyze sister-chromatid exchanges, suggesting a potential for genotoxicity fishersci.at.

Oral toxicity studies in animals provide data on the effects of ingested this compound. High doses in oral-dose animal toxicity studies have been associated with hyperplastic changes in the gastric mucosa. Excessive and prolonged exposure to sulfites can lead to effects such as hyperplastic changes in the gastric mucosa, pulmonary edema, irritation of the tracheal epithelium, and fetal toxicity.

Studies have determined oral median lethal dose (LD50) values for this compound.

Substance Species Route of Administration LD50 (mg/kg body weight) Source
This compound Rat Oral 2000
Sodium sulfite (B76179) Rat Oral >2000 (3560 females, 3930 males)
Sodium metabisulfite Rat Oral 1131 (females), 1903 (males)
Potassium metabisulfite Rat Oral 1040 or 1800

Research in Osbourne-Mendel strain rats indicated that oral toxicity was not significant at consumed concentrations below 0.1% (equivalent to 615 ppm as SO₂) fishersci.at. A study in 1984 suggested that this compound did not induce membrane fusion in hepatic and murine glial cells and human fibroblasts, implying a lack of oral toxicity via this specific mechanism fishersci.at. Repeated dose studies with substances that generate sulfites have identified local effects, such as occult blood in feces and hyperplastic changes of the gastric epithelium, as critical outcomes. A no-observed-adverse-effect level (NOAEL) of 72 mg SO₂/kg body weight per day was established in rats based on these studies. An 8-week study in rats found a no-observed-effect level (NOEL) for sodium metabisulfite at 70 mg/kg body weight per day (as SO₂) due to severe gastric lesions, reduced body weight gain, and increased urinary excretion of sulfites at higher doses. Elevated lipid peroxidation in the kidney and liver of rats was observed at a sodium metabisulfite dose of 520 mg/kg body weight per day.

Studies have investigated the effects of this compound on the skin. This compound caused only very slight erythema when applied semi-occlusively to the skin of rabbits. Generally, sulfites are not considered potent skin sensitisers in the general population, although sensitization can occur in some sensitive individuals.

Patch testing in patients with eczematous dermatitis has shown positive reactions to sodium metabisulfite and this compound in some cases. Research indicates that allergic contact dermatitis caused by sulfites is a recognized, and often relevant, issue. The mechanism for skin sensitization by sodium metabisulfite may involve the sulfite di-anion acting as a nucleophile towards electrophilic centers in proteins, which is considered a rare chemical mechanism for protein modification in skin sensitization.

Sulfite Compound Study Population Positive Patch Test Rate Source
Sodium metabisulfite Patients patch tested (1990-2010) 4.5% (124 out of 2763)
Sodium metabisulfite, Potassium metabisulfite, this compound Patients sensitized to sulfites 50 out of 2894
Sodium sulfite Patients sensitized to sulfites 2 out of 2894
Sodium metabisulfite Eczematous patients 1.4% (14 out of 980)

Inhalation of this compound and sulfur dioxide, which is released from sulfites, can affect the respiratory system. Exposure can lead to irritation of the nose, throat, and lungs, resulting in symptoms such as cough, wheezing, and shortness of breath. There is also a potential for long-term lung damage from exposure. Studies presented to the ACGIH TLV Committee reported that acute exposure to sodium hydrogen sulfite induced mild eye and respiratory responses.

Inhalation of sodium metabisulfite has been linked to acute bronchoconstriction and occupational asthma in some cases. Sulfur dioxide is readily absorbed in the upper airways, causing irritation to the conjunctiva, mucosal injury, and acute bronchoconstriction. Studies using fine aerosols of sodium sulfite have shown dose-related changes in the lung capacity parameters of guinea pigs after a single exposure to low concentrations. A 3-day exposure of rats to sodium sulfite fine aerosol caused mild pulmonary edema and irritation of the tracheal epithelium. Severe epithelial changes were observed in dogs exposed to a sodium metabisulfite fine aerosol at a concentration of 1 mg/m³ for 290 days. Sulfites are considered a notable food additive that can exacerbate asthma. Reported hypersensitivity symptoms following sulfite ingestion include respiratory issues such as asthma and rhinitis.

Comparative Safety Research with Related Sulfiting Agents

Comparative safety research evaluates the toxicological profiles of this compound alongside other sulfiting agents, such as sodium sulfite, potassium sulfite, ammonium (B1175870) sulfite, sodium metabisulfite, and potassium metabisulfite. These compounds are often assessed as a group due to their similar chemical properties and metabolic pathways; they are converted to sulfur dioxide and then to sulfite ions in the body.

Studies have compared the oral toxicity of various sulfites, providing LD50 values for different compounds and species (as shown in the table in section 7.3.1). While this compound has shown both positive and negative results in genotoxicity studies, sodium sulfite was not found to be irritating or sensitizing in clinical tests.

In terms of developmental toxicity, studies indicate that this compound, sodium metabisulfite, and potassium metabisulfite were not teratogenic in mice, rats, hamsters, or rabbits at doses up to 160 mg/kg. However, sodium sulfite heptahydrate at high doses did produce fetal toxicity in rats, although it was not teratogenic. Mutagenicity studies have generally shown negative results for sodium metabisulfite and potassium metabisulfite.

Comparative studies on skin sensitization have indicated that while sulfites are generally not strong sensitisers, reactions can occur in susceptible individuals. Patch testing revealed that a majority of patients who reacted positively to sodium metabisulfite also showed a positive reaction to sodium sulfite. The differing chemical nature of sulfite compounds, such as sodium metabisulfite and sodium sulfite, may contribute to variations in observed effects despite their shared metabolic fate. Potassium metabisulfite is chemically very similar to sodium metabisulfite and is sometimes used interchangeably, with a preference for the potassium salt in some applications as it does not add sodium to the diet.

Q & A

Q. How does sodium bisulfite treatment enable DNA methylation analysis?

this compound converts unmethylated cytosines to uracil while leaving methylated cytosines intact. Post-conversion, PCR amplification replaces uracil with thymine, allowing methylation status to be inferred via sequencing or methylation-specific primers. This forms the basis for techniques like Methylation-Specific PCR (MSP) and Bisulfite Sequencing .

Key Protocol Steps :

  • Denature DNA (95°C for 5–10 minutes) to expose single strands.
  • Incubate with this compound (50–60°C for 12–16 hours) for cytosine conversion.
  • Purify DNA to remove bisulfite residues, yielding single-stranded DNA (ssDNA) with 20–30 ng/µl average yield .

Q. What are common pitfalls in bisulfite conversion, and how can they be mitigated?

Incomplete conversion due to inadequate denaturation or reaction time can lead to false methylation signals. Solutions include:

  • Using fresh sodium hydroxide for denaturation.
  • Optimizing incubation times (e.g., multi-step denaturation at 95°C and 60°C cycles) for low-concentration DNA .
  • Validating conversion efficiency by sequencing non-CpG cytosines, which should fully convert to thymine .

Q. How to design primers for bisulfite-converted DNA?

Bisulfite treatment reduces sequence complexity (C→T), complicating primer design. Best practices include:

  • Avoiding CpG sites in primer regions to ensure unbiased amplification.
  • Using tools like MethPrimer or BiSearch to account for sequence redundancy and ensure specificity . Example: Primers targeting the ESR1 locus (forward: TCCTAAAAACTACACTTACTCCC; reverse: GTAGGGTAGAAGGTTTAGAA) avoid CpG-rich regions .

Advanced Research Questions

Q. What computational challenges arise in bisulfite sequencing data analysis?

Bisulfite-treated reads have reduced complexity (C→T transitions), complicating alignment to reference genomes. Solutions include:

  • Probabilistic alignment algorithms (e.g., Bismark) to handle C/T polymorphisms.
  • Methylation scoring tools (e.g., MethylKit) to quantify methylation heterogeneity at single-base resolution .

Q. How can NGS-based amplicon sequencing enhance methylation analysis?

Combining bisulfite conversion with targeted amplification and NGS enables genome-wide, quantitative methylation profiling. Workflow steps:

  • First PCR: Amplify bisulfite-converted DNA with gene-specific primers.
  • Second PCR: Add sequencing adapters for NGS library preparation.
  • Data analysis pipelines (e.g., BS-Seq2) to map reads and calculate methylation ratios .

Q. What strategies optimize bisulfite treatment for low-DNA samples (e.g., liquid biopsies)?

  • Use optimized kits (e.g., EpiTect Bisulfite Kit) for low-input DNA (1–500 ng).
  • Implement post-bisulfite PCR amplification to compensate for DNA degradation.
  • Validate results with spike-in controls to assess conversion efficiency and PCR bias .

Data Contradictions and Methodological Considerations

Q. How to resolve discrepancies between bisulfite sequencing and other methylation assays?

Discrepancies may arise from incomplete conversion, PCR bias, or platform sensitivity. Mitigation strategies:

  • Cross-validate using orthogonal methods (e.g., MethylLight for quantitative validation ).
  • Apply statistical filters to exclude reads with <95% conversion efficiency .

Q. Why does bisulfite sequencing yield variable results in aging tissues?

Aged DNA may fragment during bisulfite treatment, leading to loss of long amplicons. Recommendations:

  • Design shorter amplicons (<200 bp) to accommodate degraded DNA.
  • Use mild bisulfite protocols (e.g., lower temperature steps) to preserve nuclear integrity in paraffin sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.